

Fmoc-Thr(tBu)-ODHBT molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Thr(tBu)-ODHBT

Cat. No.: B1631844

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In-Depth Technical Guide: Fmoc-Thr(tBu)-ODHBT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural composition of **Fmoc-Thr(tBu)-ODHBT**, a key reagent in solid-phase peptide synthesis (SPPS).

Core Compound Data

Fmoc-Thr(tBu)-ODHBT is a derivative of the amino acid threonine, which is strategically protected for use in the stepwise assembly of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl function. The 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODHBT) ester serves as an activated leaving group to facilitate efficient peptide bond formation.

Below is a summary of the key quantitative data for this compound:

Property	Value	Citation(s)
Molecular Weight	542.58 g/mol	[1]
Chemical Formula	C ₃₀ H ₃₀ N ₄ O ₆	[1]
CAS Number	119767-84-9	[1]

Molecular Structure and Composition

The structure of **Fmoc-Thr(tBu)-ODHBT** is comprised of four key chemical moieties. The logical relationship between these components is illustrated in the diagram below.

Logical relationship of **Fmoc-Thr(tBu)-ODHBT** components.

Experimental Protocols

Representative Synthesis of an Fmoc-Amino Acid-ODHBT Ester

While a specific protocol for the industrial synthesis of **Fmoc-Thr(tBu)-ODHBT** is proprietary, the following represents a general and widely applicable laboratory procedure for the synthesis of Fmoc-amino acid-ODHBT esters from the corresponding Fmoc-amino acid. This process involves an esterification reaction facilitated by a coupling agent.

Materials:

- Fmoc-Thr(tBu)-OH
- 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOObt or ODHBT)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexanes

- Magnesium sulfate (MgSO_4), anhydrous
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Thr(tBu)-OH (1 equivalent) and 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (1 equivalent) in anhydrous dichloromethane (DCM) or a mixture of DCM and a minimal amount of N,N-dimethylformamide (DMF) to ensure complete dissolution.
- **Coupling Agent Addition:** Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. The reaction is typically stirred for an additional 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.
- **Workup and Purification:**
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to obtain the crude product.
 - The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure **Fmoc-Thr(tBu)-ODHBT**.

Analytical Characterization:

The identity and purity of the synthesized **Fmoc-Thr(tBu)-ODHBT** can be confirmed using standard analytical techniques:

- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the compound.

- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To verify the chemical structure.

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References

- 1. CAS NO. 119767-84-9 | FMOC-THR(TBU)-ODHBT | C₃₀H₃₀N₄O₆ [localpharmaguide.com]
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